molecular formula C23H28N2O B2599105 1-(2-cyclohexylethyl)-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole CAS No. 537701-83-0

1-(2-cyclohexylethyl)-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole

Cat. No.: B2599105
CAS No.: 537701-83-0
M. Wt: 348.49
InChI Key: AQVQJEKOHFFNQY-UHFFFAOYSA-N
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Description

1-(2-cyclohexylethyl)-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole is a synthetic organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-cyclohexylethyl)-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole typically involves the following steps:

    Formation of the Benzimidazole Core: This can be achieved by the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic or basic conditions.

    Alkylation: The benzimidazole core is then alkylated with 2-cyclohexylethyl bromide in the presence of a base such as potassium carbonate.

    Etherification: The final step involves the etherification of the benzimidazole derivative with p-tolyloxy methyl chloride under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(2-cyclohexylethyl)-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzimidazole ring or the side chains.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride, or lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes or as a potential therapeutic agent.

    Medicine: Potential use in the development of drugs for treating various diseases.

    Industry: Possible applications in materials science or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-cyclohexylethyl)-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole would depend on its specific biological target. Generally, benzimidazole derivatives can interact with various enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-cyclohexylethyl)-2-((p-tolyloxy)methyl)-1H-benzimidazole
  • 1-(2-cyclohexylethyl)-2-((p-tolyloxy)methyl)-1H-benzimidazole

Uniqueness

1-(2-cyclohexylethyl)-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole may have unique properties compared to other similar compounds due to the specific arrangement of its functional groups, which can influence its reactivity, biological activity, and physical properties.

Properties

IUPAC Name

1-(2-cyclohexylethyl)-2-[(4-methylphenoxy)methyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O/c1-18-11-13-20(14-12-18)26-17-23-24-21-9-5-6-10-22(21)25(23)16-15-19-7-3-2-4-8-19/h5-6,9-14,19H,2-4,7-8,15-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQVQJEKOHFFNQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC2=NC3=CC=CC=C3N2CCC4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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